Cas no 2411242-14-1 (2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)

2-Chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide is a specialized organic compound featuring a chloroacetamide core linked to a thiazole carbamoyl moiety. This structure imparts reactivity suitable for further functionalization, particularly in heterocyclic synthesis and pharmaceutical intermediate applications. The presence of both chloro and carbamoyl groups enhances its utility as a versatile electrophile in nucleophilic substitution reactions. Its thiazole component contributes to potential bioactivity, making it relevant in agrochemical and medicinal chemistry research. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for precise synthetic outcomes. Suitable for laboratory-scale applications, it serves as a key building block in the development of more complex molecular architectures.
2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide structure
2411242-14-1 structure
Product name:2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide
CAS No:2411242-14-1
MF:C7H8ClN3O2S
Molecular Weight:233.675318717957
CID:5681747
PubChem ID:154880599

2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)acetamide
    • 2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide
    • 2411242-14-1
    • EN300-26580750
    • Z1562129396
    • 2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
    • 2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide
    • インチ: 1S/C7H8ClN3O2S/c8-3-5(12)10-4-6(13)11-7-9-1-2-14-7/h1-2H,3-4H2,(H,10,12)(H,9,11,13)
    • InChIKey: BONSVLQKZOCKQJ-UHFFFAOYSA-N
    • SMILES: ClCC(NCC(NC1=NC=CS1)=O)=O

計算された属性

  • 精确分子量: 233.0025754g/mol
  • 同位素质量: 233.0025754g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.3Ų
  • XLogP3: 0.7

2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26580750-0.5g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26580750-0.05g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26580750-0.25g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26580750-5g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 90%
5g
$1821.0 2023-11-13
Enamine
EN300-26580750-2.5g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26580750-0.1g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26580750-1g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 90%
1g
$628.0 2023-11-13
Enamine
EN300-26580750-10g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 90%
10g
$2701.0 2023-11-13
Enamine
EN300-26580750-10.0g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26580750-1.0g
2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide
2411242-14-1 95.0%
1.0g
$628.0 2025-03-20

2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide 関連文献

2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 2411242-14-1 and Product Name: 2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide

The compound with the CAS number 2411242-14-1 and the product name 2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a thiazole moiety, which is well-known for its presence in numerous bioactive natural products and synthetic drugs. The chloro substituent and the acetamide group further enhance its chemical reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways with high selectivity and efficacy. The 2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide molecule has been extensively studied for its potential role in modulating various cellular processes. One of the most promising areas of research involves its application in anti-inflammatory and anti-cancer therapies. The thiazole ring is known to exhibit significant pharmacological properties, including the ability to interact with enzymes and receptors involved in inflammatory responses. Furthermore, the presence of the chloro group enhances the molecule's ability to undergo nucleophilic substitution reactions, which is crucial for further functionalization and derivatization.

Recent studies have highlighted the compound's potential as an inhibitor of certain kinases that are overexpressed in cancer cells. By binding to these kinases, the molecule can disrupt signaling pathways that promote cell proliferation and survival. This mechanism of action has been validated through both in vitro and in vivo experiments, demonstrating its efficacy in reducing tumor growth and metastasis. Additionally, the acetamide moiety contributes to the compound's solubility and bioavailability, which are critical factors for its clinical translation.

The synthesis of 2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key step involves the condensation of 1,3-thiazole-2-carboxylic acid with chloroacetonitrile under basic conditions, followed by subsequent functionalization to introduce the acetamide group. Advanced computational methods have been employed to predict optimal reaction conditions and intermediates, thereby streamlining the synthetic route. These computational approaches not only save time but also reduce waste, aligning with modern green chemistry principles.

From a medicinal chemistry perspective, the structural diversity offered by this compound makes it an attractive scaffold for drug discovery. Researchers have been exploring various derivatives by modifying the substituents on the thiazole ring or introducing additional functional groups. For instance, replacing the chloro group with other electrophilic moieties can lead to novel compounds with enhanced binding affinity or different biological activities. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide insights into how small changes in the molecular structure can impact its pharmacological properties.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been used to simulate how it interacts with biological targets at an atomic level. These simulations help in predicting binding affinities, identifying potential side effects, and optimizing drug-like properties such as lipophilicity and metabolic stability. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

In conclusion, 2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide (CAS No. 2411242-14-1) represents a promising candidate for further development into a therapeutic agent. Its unique structural features, combined with its demonstrated biological activities, make it a valuable asset in pharmaceutical research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases such as cancer and inflammation-related disorders.

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